4-(4-Nitrophenyl)-1,2,3-thiadiazole
Overview
Description
4-Nitrophenyl compounds are a class of organic compounds that contain a nitro functional group (-NO2) attached to a phenyl ring . They are often used in the synthesis of various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol or aniline derivatives . The exact synthesis process for “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of 4-nitrophenyl compounds typically consists of a phenyl ring with a nitro group attached. The exact structure of “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found .Chemical Reactions Analysis
4-Nitrophenyl compounds are often used as substrates in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitrophenyl compounds are typically solid at room temperature and have a yellow to light brown color . They are soluble in organic solvents and have a strong aromatic odor .Scientific Research Applications
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Catalytic Reduction
- Field : Nanotechnology and Chemistry
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
- Methods : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Results : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
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Green Synthesis of Metal Nanoparticles
- Field : Environmental and Medical Research
- Application Summary : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .
- Methods : The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .
- Results : The review focuses on the basic perceptions of the green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-NP to 4-AP .
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Precursor in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : The compound 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry . It is used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
- Methods : The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results : After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
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Catalyst for Enhanced Hydrolysis
- Field : Catalysis Science & Technology
- Application Summary : Nanostructured manganese oxides exhibit high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K .
- Methods : Several nanostructured MnOx-based catalysts were prepared via redox reactions of manganese compounds in an aqueous solution and alkaline precipitation with aqueous ammonia .
- Results : The results show high dependency of the materials catalytic properties on the synthesis method .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKUBATYOJPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340009 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
CAS RN |
82894-98-2 | |
Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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